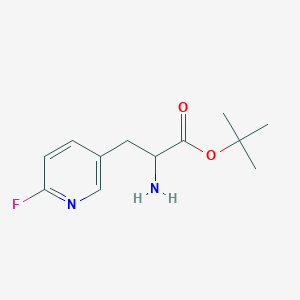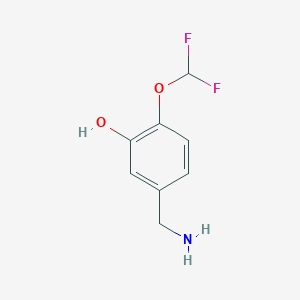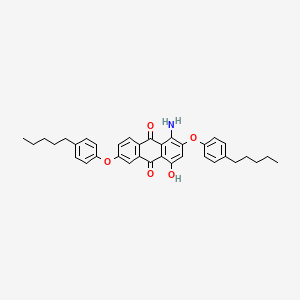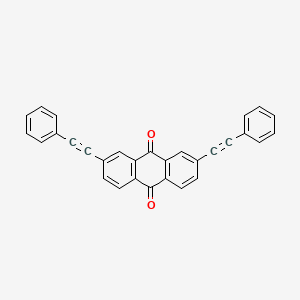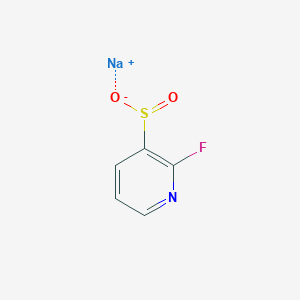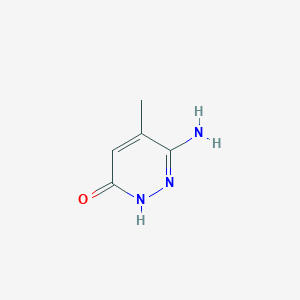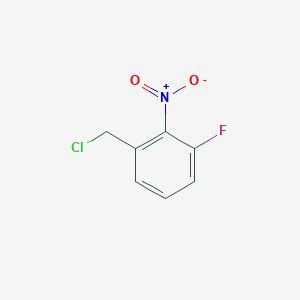
1-(Chloromethyl)-3-fluoro-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3-fluoro-2-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, a fluorine atom, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-fluoro-2-nitrobenzene typically involves the chloromethylation of 3-fluoro-2-nitrobenzene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-3-fluoro-2-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzyl derivatives depending on the nucleophile used.
Reduction: The major product is 1-(Aminomethyl)-3-fluoro-2-nitrobenzene.
Oxidation: Oxidation products are less common but may include carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-3-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to study the effects of fluorinated and nitro-substituted benzene derivatives on biological systems.
Industry: Used in the production of agrochemicals, dyes, and polymers due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-3-fluoro-2-nitrobenzene depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The nitro group, being electron-withdrawing, can influence the reactivity of the compound by stabilizing the transition state and intermediates. The fluorine atom can also affect the compound’s reactivity and stability through its electronegativity and inductive effects.
Comparación Con Compuestos Similares
1-(Chloromethyl)-2-nitrobenzene: Lacks the fluorine atom, which can significantly alter its reactivity and applications.
1-(Chloromethyl)-3-nitrobenzene: Similar structure but without the fluorine substitution, affecting its chemical properties.
1-(Bromomethyl)-3-fluoro-2-nitrobenzene: Bromine instead of chlorine, which can change the compound’s reactivity due to the different halogen properties.
Uniqueness: 1-(Chloromethyl)-3-fluoro-2-nitrobenzene is unique due to the combination of the chloromethyl, fluorine, and nitro groups on the benzene ring
Propiedades
Fórmula molecular |
C7H5ClFNO2 |
|---|---|
Peso molecular |
189.57 g/mol |
Nombre IUPAC |
1-(chloromethyl)-3-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,4H2 |
Clave InChI |
UYPQFFOMZPINFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


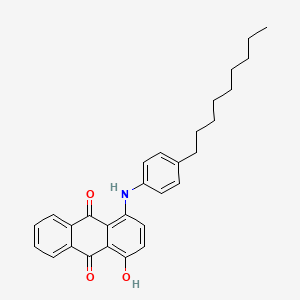
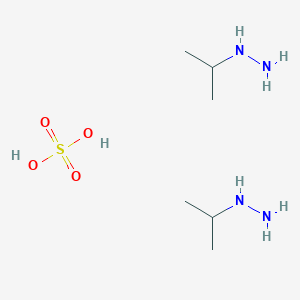
![(1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine](/img/structure/B13124457.png)
![7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B13124459.png)
